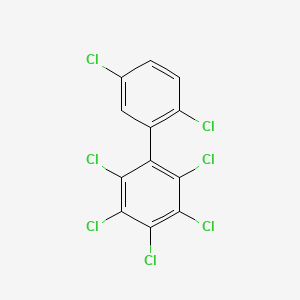

2,2',3,4,5,5',6-Heptachlorobiphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-1-2-6(14)5(3-4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZHTHZEHQHHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074175 | |

| Record name | 2,2',3,4,5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52712-05-7 | |

| Record name | PCB 185 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52712-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,4,5,5',6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5,5',6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4GON8Y94S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Global Distribution of 2,2 ,3,4,5,5 ,6 Heptachlorobiphenyl

Spatial and Temporal Trends in Environmental Concentrations of PCB 187

The environmental concentrations of PCB 187 have shown significant spatial and temporal variations, largely influenced by historical industrial activities and subsequent regulatory actions. researchgate.net Studies of sediment cores have been instrumental in reconstructing the historical trends of PCB contamination. For instance, in the lower Rhône River in France, PCB concentrations, including congeners like PCB 187, peaked in the 1970s and have since shown an exponential decrease at some sites. researchgate.net However, in more industrialized downstream areas, elevated concentrations persisted into the early 1990s before a rapid decline, which has since stabilized. researchgate.net

In Eastern Siberia, analysis of snow samples has revealed a V-shaped temporal distribution for total PCBs from the 1990s to the 2020s, with minimum concentrations observed in 2009. mdpi.com The mean total PCB levels in 2021 were comparable to those in 1994, indicating the influence of both historical and ongoing sources. mdpi.com Spatially, the highest PCB levels in this region are found in and around industrial towns, highlighting the continued impact of industrial and urban sources on the distribution of these compounds. mdpi.com

Long-term atmospheric monitoring near the Great Lakes in North America has shown a general decrease in PCB concentrations since the 1990s. nih.gov However, the rate of decline for more chlorinated congeners like heptachlorobiphenyls is slower compared to less chlorinated ones. nih.gov This suggests that while primary emissions have been significantly reduced, secondary sources such as volatilization from contaminated soils and water bodies continue to contribute to their atmospheric presence. nih.gov

Table 1: Temporal Trends of PCB Concentrations in Different Environmental Matrices

| Location/Matrix | Time Period | Observed Trend for PCBs (including Heptachlorobiphenyls) | Reference |

| Lower Rhône River, France (Sediment) | 1970s - 2000s | Peak in the 1970s, followed by an exponential decrease. researchgate.net | researchgate.net |

| Eastern Siberia (Snow) | 1990s - 2020s | V-shaped curve with a minimum in 2009; 2021 levels comparable to 1994. mdpi.com | mdpi.com |

| Great Lakes, North America (Atmosphere) | 1990 - 2003 | Slow decrease for tetra- and pentachlorinated congeners. nih.gov | nih.gov |

Distribution in Abiotic Environmental Matrices

Due to its physicochemical properties, including low water solubility and high lipophilicity, PCB 187 tends to partition out of water and adsorb to organic matter in soil and sediment. nm.govcevooh.cz Its semi-volatile nature allows for atmospheric transport over long distances. nih.gov

PCB 187 is present in the atmosphere in both the gas phase and associated with particulate matter. researchgate.net Its distribution between these two phases is influenced by temperature, with higher temperatures favoring the gas phase. nih.gov Atmospheric transport is a significant pathway for the global distribution of PCBs, including PCB 187, from source regions to remote areas. mdpi.comnih.gov Studies near the Great Lakes have shown that urban areas are strong sources of atmospheric PCBs. nih.gov Volatilization from contaminated surfaces, such as soils and water bodies, acts as a continuing source of these compounds to the atmosphere. oregon.govresearchgate.net For instance, contaminated harbors can be significant sources of airborne PCBs to the surrounding communities. researchgate.net

In aquatic environments, PCB 187 is predominantly found in sediments due to its hydrophobic nature. nih.govwolkersdorfer.info Sediments act as a major sink for hydrophobic organic pollutants, but they can also become a secondary source of contamination to the overlying water column. nih.gov The concentration of PCBs in sediments is typically much higher than in the water column. researchgate.net For example, in the Houston Ship Channel, total PCB concentrations in sediment were found to be significantly higher than in water. researchgate.net The partitioning of PCBs between sediment and water is a key process governing their fate in aquatic systems. nih.gov While strongly adsorbed, a portion of PCB 187 can be remobilized from the sediment into the dissolved phase or become associated with suspended particles, making it available for transport and biological uptake. nih.gov

Soils are a significant reservoir for PCBs, including PCB 187, particularly in industrialized and urban areas. nih.gov Deposition from industrial activities, incinerators, and the use and disposal of PCB-containing products have led to widespread soil contamination. nih.gov Due to their persistence, PCBs can remain in the soil for long periods. cevooh.cznih.gov The mobility of PCB 187 in soil is generally low when leached with water but can be high when leached with organic solvents. nm.gov The organic carbon content of the soil is a key factor in its sorption and retention. nm.gov Studies in northern France have mapped the spatial distribution of PCB 187 in soils, revealing patterns linked to historical industrial activities. researchgate.netresearchgate.net In an industrial city in India, PCB 187 was detected in residential soils, highlighting the potential for human exposure in contaminated areas. nih.gov

Table 2: Concentration of PCB 187 in Various Abiotic Matrices

| Environmental Matrix | Location | Concentration Range | Reference |

| Snow | Eastern Siberia | Below detection limit - 182 ng/m² | mdpi.com |

| Sediment | Houston Ship Channel, USA | 4.18 to 4601 ng/g dry wt (for total PCBs) | researchgate.net |

| Soil | Northern France | Subject of spatial distribution mapping | researchgate.netresearchgate.net |

| Residential Soil | Industrial City, India | Below detection limit | nih.gov |

Presence in Biotic Matrices Across Trophic Levels

The lipophilic nature of PCB 187 leads to its bioaccumulation in the fatty tissues of living organisms. nih.gov This results in biomagnification, where concentrations increase at successively higher trophic levels in the food chain. nih.gov

PCB 187 has been detected in a variety of aquatic organisms. In a shallow lake in Argentina, PCBs, including hexa- and hepta-chlorinated congeners, were found in macrophytes, grass shrimp, and fish. nih.gov The concentrations varied among species and tissues, with the highest levels often found in mesenteric fat. nih.gov A study of fish from the Antioquia Region in Colombia also reported the presence of PCB 187, with concentrations ranging from 4.5 to 711.6 pg/g. nih.gov Higher chlorinated congeners like PCB 187 are considered more harmful in aquatic animals as they are more stable, lipophilic, and retained for longer periods in fatty tissues. wolkersdorfer.info

Biomonitoring studies have also confirmed the presence of PCB 187 in the human population. Data from the Centers for Disease Control and Prevention (CDC) in the United States showed that PCB 187 was found in 1,815 of the 4,821 people tested. ewg.org The primary route of human exposure to PCBs is through the consumption of contaminated foods, particularly fish. nih.gov

Sources and Pathways of Environmental Release and Transport

There are no known natural sources of PCBs; they are exclusively of anthropogenic origin. oregon.gov The primary historical sources of PCB 187 to the environment were its use in industrial applications such as dielectric fluids in transformers and capacitors, and in open systems like paints and sealants. oregon.goveuropa.eu Although the production of PCBs was banned in the United States in 1979 and is restricted globally, significant quantities remain in the environment and in older equipment still in use. oregon.gov

Current environmental releases of PCB 187 are primarily from secondary sources. These include:

Volatilization: PCBs can evaporate from contaminated soils, water bodies, and building materials, entering the atmosphere. oregon.govresearchgate.net

Leaks and Spills: Ongoing leaks from old electrical equipment and improper disposal of PCB-containing materials continue to contaminate the environment. oregon.goveuropa.eu

Waste Incineration: Incomplete combustion of waste containing PCBs can lead to their release into the atmosphere. europa.eu

Remobilization from Sediments: Historically contaminated sediments can act as a long-term source of PCBs to the water column. nih.gov

Once released, PCB 187 undergoes long-range environmental transport primarily through atmospheric and aquatic pathways. mdpi.comwordpress.com Its persistence allows it to travel far from its original source, leading to its ubiquitous presence in the global environment. cevooh.czwordpress.com

Environmental Fate and Transport Processes of 2,2 ,3,4,5,5 ,6 Heptachlorobiphenyl

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes. For 2,2',3,4,5,5',6-heptachlorobiphenyl, the primary abiotic pathways are photolysis and atmospheric reactions with hydroxyl radicals.

Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. While direct photolysis of PCBs can occur, its rate is generally slow for highly chlorinated congeners like this compound under typical environmental conditions. The primary mechanism of photolytic degradation for PCBs is reductive dechlorination, where a chlorine atom is removed from the biphenyl (B1667301) structure and replaced with a hydrogen atom. This process typically results in the formation of less chlorinated PCB congeners.

Research on various PCB congeners has shown that the efficiency of photolysis and the resulting products depend on the degree and position of chlorination, as well as the environmental medium (e.g., water, soil surface, atmosphere). For instance, studies on other highly chlorinated PCBs have demonstrated that dechlorination occurs preferentially at the ortho positions. The half-lives for photolytic degradation can be very long, and the process is often insufficient for rapid removal of these compounds from the environment.

In the atmosphere, PCBs that exist in the vapor phase are subject to degradation by reacting with photochemically produced hydroxyl (•OH) radicals. This is considered the most significant atmospheric degradation pathway for these compounds. The rate of this reaction is a critical factor in determining the atmospheric lifetime and long-range transport potential of the PCB congener.

The reaction rate constants vary among different PCB congeners. For heptachlorobiphenyls, the estimated atmospheric half-life for the reaction with hydroxyl radicals is on the order of tens of days. This relatively long half-life allows for long-range atmospheric transport, contributing to the global distribution of PCBs, including their presence in remote regions like the Arctic. The degradation process initiated by hydroxyl radicals involves complex reaction sequences that can lead to the formation of hydroxylated PCBs and other breakdown products.

Biotic Transformation and Biodegradation Mechanisms

Biotic degradation involves the breakdown of chemicals by living organisms, primarily microorganisms. The high number of chlorine atoms and their specific arrangement on the biphenyl rings of this compound make it highly resistant to microbial attack. However, under specific conditions, both aerobic and anaerobic microorganisms can transform this compound.

Under aerobic (oxygen-present) conditions, the microbial degradation of highly chlorinated PCBs is generally a slow process. Bacteria capable of degrading PCBs often do so through a co-metabolic process, where the PCB is degraded but does not serve as the primary energy source for the organism. The degradation is typically initiated by a dioxygenase enzyme, which introduces hydroxyl groups onto the biphenyl rings.

This initial step is often rate-limiting for highly chlorinated PCBs. The presence of chlorine atoms, particularly in the ortho positions, can sterically hinder the enzyme's access to the biphenyl rings. Following initial oxidation, the rings can be cleaved, leading to the formation of chlorinated benzoic acids, which may or may not be further degraded. Complete mineralization to carbon dioxide and water is rare for heptachlorobiphenyls under aerobic conditions. Studies with microbial consortia have shown that a combination of different microbial species can sometimes achieve more extensive degradation than single strains. sigmaaldrich.com

In anaerobic (oxygen-absent) environments, such as deep sediments and waterlogged soils, the primary biodegradation pathway for highly chlorinated PCBs is reductive dechlorination. In this process, microorganisms use the PCB congener as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom.

This process is generally more effective for highly chlorinated PCBs than for their less-chlorinated counterparts. Research on PCB-contaminated sediments has demonstrated that anaerobic microbial communities can dechlorinate hepta- and other highly chlorinated biphenyls to lower-chlorinated congeners. nih.gov This dechlorination, particularly at the meta and para positions, is a crucial first step, as the resulting less-chlorinated PCBs can then be susceptible to further degradation by aerobic organisms if they move into an oxygenated environment. nih.gov However, the process can be very slow, and many heptachlorobiphenyl isomers have been observed to be stable over long periods in field studies. sfu.ca

Inter-Compartmental Partitioning and Exchange Dynamics

The movement and distribution of this compound in the environment are governed by its physicochemical properties. Its high lipophilicity (fat-loving nature) and low water solubility are key determinants of its partitioning behavior.

The partitioning of this compound between different environmental media is described by several key parameters:

Octanol-Water Partition Coefficient (Kow): This measures the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the water phase at equilibrium. A high log Kow value indicates a strong tendency to partition into fatty tissues and organic matter. For highly chlorinated PCBs, log Kow values are typically high, leading to significant bioaccumulation in aquatic and terrestrial organisms and strong sorption to soil and sediment.

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This describes the tendency of a chemical to adsorb to organic carbon in soil and sediment. Due to its hydrophobicity, this compound has a very high Koc value, causing it to be strongly bound to soil and sediment particles. This reduces its mobility in groundwater but makes it persistent in solid matrices.

Henry's Law Constant (H): This constant relates the concentration of a compound in the air to its concentration in water. A low to moderate Henry's Law Constant for this compound indicates that it can volatilize from water surfaces into the atmosphere, contributing to its atmospheric transport.

Water Solubility: The very low water solubility of this compound limits its concentration in the aqueous phase and its mobility in surface and groundwater.

Vapor Pressure: Its low vapor pressure means it evaporates slowly. However, over time, significant amounts can enter the atmosphere from contaminated surfaces.

These properties result in a dynamic partitioning where this compound is predominantly found in soil, sediment, and biota. Exchange between these compartments occurs through processes like volatilization from water and soil surfaces to the air, atmospheric deposition onto land and water, and sediment resuspension. Its persistence against degradation allows these slow partitioning processes to distribute the compound far from its original sources.

Table of Physicochemical Properties for Heptachlorobiphenyls Note: Experimental data for the specific congener this compound is limited. The table includes data for this congener where available and for the closely related and well-studied PCB 180 (2,2',3,4,4',5,5'-Heptachlorobiphenyl) as a surrogate to illustrate typical values for this class of compound.

| Property | Value for this compound | Value for PCB 180 (Surrogate) | Significance |

|---|---|---|---|

| Molecular Weight (g/mol) | 395.32 | 395.32 nih.gov | Basic physical property. |

| Water Solubility (µg/L at 25°C) | 0.47 | 0.95 | Low value indicates poor mobility in water. |

| log Kow (Octanol-Water Partition Coefficient) | Not available | 7.36 | High value indicates strong tendency to bioaccumulate and sorb to organic matter. |

| Vapor Pressure (Pa at 25°C) | Not available | 8.1 x 10⁻⁵ | Low value indicates slow evaporation but allows for long-term volatilization. |

| Henry's Law Constant (Pa·m³/mol at 25°C) | Not available | 17.9 | Indicates potential for volatilization from water to air. |

Air-Water Interface Exchange

The exchange of this compound between the atmosphere and water bodies is a critical transport mechanism that influences its global distribution. Due to their semi-volatile nature, PCBs can volatilize from contaminated water surfaces into the air and can also be deposited from the atmosphere into water bodies. This bidirectional exchange is governed by the compound's Henry's Law constant, as well as environmental factors such as temperature, wind speed, and water turbulence. While specific data for this particular heptachlorobiphenyl congener is limited, the general principles of PCB air-water exchange apply. The majority of PCB intake in humans comes from food (about 97%), with much smaller amounts from air and water. researchgate.net

Sediment-Water Partitioning

Once in an aquatic environment, this compound exhibits a strong tendency to partition from the water column to sediments. epa.gov This is primarily due to its high hydrophobicity, as indicated by its high octanol-water partition coefficient (Kow). The partitioning process is largely driven by the organic carbon content of the sediment; sediments with higher organic carbon content tend to accumulate higher concentrations of this compound. epa.gov

The distribution coefficient (Kd), which describes the ratio of the contaminant concentration in sediment to that in water, is a key parameter in understanding this process. epa.gov However, studies have shown that Kd is not always constant and can be influenced by factors such as the ratio of sediment solids to water. epa.gov For instance, in sequential batch leaching tests with distilled-deionized water, the partitioning of some PCB congeners was observed to change with successive extractions, corresponding to changes in conductivity and dissolved organic carbon (DOC) concentrations. epa.gov A three-phase partitioning model, which considers sediment organic carbon, DOC, and water, often provides a more accurate representation of the equilibrium partitioning of hydrophobic compounds like this heptachlorobiphenyl. epa.gov

The following table illustrates the sediment-water partition coefficients (log Kp) for various PCB congeners, including some heptachlorobiphenyls, in different sediment cores.

Table 1: Sediment-Water Partition Data (log Kp) for Selected PCB Congeners

| PCB Congener | Core 1 | Core 2 | Core 3 | Core 4 | Core 5 | Core 6 | Core 7 | Core 8 |

|---|---|---|---|---|---|---|---|---|

| PCB 28 | 3.40-4.78 | 3.50-4.04 | 3.33-4.14 | 4.00-4.64 | 3.38-4.64 | 3.37-4.89 | 3.00-3.56 | 3.56-3.89 |

| PCB 52 | 3.37-4.72 | 4.06-4.19 | 3.38-4.26 | 4.22-4.64 | 3.57-4.62 | 3.57-4.98 | 3.17-4.14 | 3.64-4.05 |

| PCB 101 | 3.72-5.13 | 4.42-4.88 | 3.80-4.69 | 4.69-5.19 | 4.10-4.69 | 4.30-5.32 | 3.78-4.37 | 4.38-4.42 |

| PCB 138 | 3.91-5.84 | 4.50-5.20 | 4.07-5.03 | 4.66-5.35 | 4.28-4.84 | 4.16-5.56 | 3.55-4.46 | - |

| PCB 153 | 3.92-5.83 | 4.42-4.80 | 4.05-5.02 | 4.20-5.35 | 4.29-4.82 | 4.52-5.51 | 3.55-4.48 | - |

| PCB 180 | 4.07-5.48 | 4.34-5.05 | 4.18-5.24 | 4.54-5.05 | 4.39-4.98 | 4.59-5.73 | 3.52-4.56 | - |

Source: DigitalCommons@SHU sacredheart.edu

Soil-Air and Soil-Water Interactions

In terrestrial environments, the fate of this compound is governed by its interactions with soil particles, soil water, and the air within soil pores. Similar to sediment-water partitioning, its high hydrophobicity leads to strong sorption to soil organic matter. This sorption limits its mobility in the soil column and reduces its availability for transport by water.

Volatilization from soil surfaces to the atmosphere is another significant transport pathway. The rate of volatilization is influenced by factors such as soil temperature, moisture content, organic matter content, and the concentration of the compound in the soil. The octanol-air partition coefficient (KOA) is a key parameter in predicting the partitioning between soil and air. nih.gov A lower KOA value suggests a greater tendency for the compound to volatilize into the air. nih.gov

The interaction with soil water can lead to leaching, where the compound is transported downwards through the soil profile. However, due to its strong sorption to soil particles, the leaching of this compound is generally limited, particularly in soils with high organic matter content.

Factors Influencing Environmental Persistence and Mobility

The environmental persistence and mobility of this compound are influenced by a combination of its intrinsic chemical properties and extrinsic environmental factors. nih.gov

Intrinsic Properties:

Degree of Chlorination: As a heptachlorobiphenyl, it has seven chlorine atoms, which significantly increases its resistance to degradation. researchgate.net The high degree of chlorination contributes to its chemical stability and persistence in the environment. researchgate.net

Lipophilicity: Its high lipophilicity, or tendency to dissolve in fats and oils, drives its partitioning into organic matter in soil and sediment, as well as its bioaccumulation in organisms. nih.gov

Water Solubility: The low water solubility of this compound limits its mobility in aqueous systems but also contributes to its strong sorption to particulate matter.

Extrinsic Environmental Factors:

Temperature: Higher temperatures can increase the rate of volatilization from soil and water surfaces, potentially leading to long-range atmospheric transport.

Organic Carbon Content: The amount of organic carbon in soil and sediment is a primary determinant of the extent of sorption, which in turn affects mobility and bioavailability. epa.gov

Microbial Activity: While highly chlorinated PCBs are generally resistant to biodegradation, some microbial degradation can occur under specific conditions. nih.gov The presence and activity of appropriate microbial populations can influence the persistence of this compound. For example, some microorganisms can dechlorinate highly chlorinated PCBs to less chlorinated congeners. nih.gov

Sunlight (Photodegradation): Photodegradation can be a pathway for the breakdown of PCBs in the environment, although its significance for this specific congener in various environmental compartments is not well-documented. nih.gov

The following table summarizes the key factors influencing the persistence and mobility of this compound.

Table 2: Factors Influencing Persistence and Mobility

| Factor | Influence on Persistence | Influence on Mobility |

|---|---|---|

| High Degree of Chlorination | Increases | Decreases in water/soil, but can increase long-range atmospheric mobility |

| High Lipophilicity (Kow) | Increases | Decreases in water/soil |

| Low Water Solubility | Increases | Decreases |

| High Organic Carbon in Soil/Sediment | Increases persistence in that compartment | Decreases |

| Increased Temperature | May decrease persistence (volatilization) | Increases (volatilization) |

Bioaccumulation and Trophic Transfer of 2,2 ,3,4,5,5 ,6 Heptachlorobiphenyl in Ecological Systems

Uptake and Elimination Kinetics in Aquatic Organisms

The bioaccumulation of PCB 187 in aquatic organisms is a dynamic process involving both uptake from the surrounding environment (water and sediment) and dietary sources, as well as elimination from the organism's tissues. The kinetics of these processes are influenced by a variety of factors including the species' physiology, the chemical's properties, and environmental conditions.

Uptake of PCBs from water, or bioconcentration, occurs primarily through passive diffusion across respiratory surfaces like gills and, to a lesser extent, the skin. The high octanol-water partition coefficient (Kow) of highly chlorinated biphenyls like PCB 187 indicates a strong tendency to partition from water into the lipid-rich tissues of aquatic organisms. Dietary uptake becomes an increasingly important exposure route for such hydrophobic compounds.

Elimination of PCBs is generally a slow process in aquatic organisms, particularly for highly chlorinated congeners like PCB 187. Elimination rates are species-specific and depend on factors such as metabolic capacity, lipid content, and organism size. Studies on various aquatic species have shown that half-lives for PCB congeners can vary significantly. For instance, research on species like the polychaete Nereis diversicolor, the crustacean Palaemon longirostris, and the flounder Platichthys flesus has demonstrated that elimination half-lives are structure-dependent. nih.gov Invertebrates, in some cases, show a faster elimination for certain PCBs due to a higher capacity for biotransformation compared to fish. nih.gov However, highly chlorinated PCBs are generally more resistant to metabolic degradation across all species. The elimination process is often biphasic, with an initial, more rapid phase of elimination followed by a much slower phase, reflecting the partitioning of the compound into different tissue compartments with varying rates of exchange.

Bioaccumulation Factors (BAFs) and Bioconcentration Factors (BCFs) for PCB 187 in Various Species

Bioaccumulation factors (BAFs) and bioconcentration factors (BCFs) are key metrics used to quantify the extent to which a chemical accumulates in an organism relative to its concentration in the surrounding environment. The BCF specifically refers to uptake from water, while the BAF encompasses all routes of exposure, including diet. nih.gov For a highly hydrophobic compound like PCB 187, BAFs are generally higher than BCFs, reflecting the importance of dietary intake.

The determination of BAF and BCF values can be complex, with variability arising from differences in species, environmental conditions, and analytical methods. nih.gov Nevertheless, studies have consistently shown that PCBs, particularly the more highly chlorinated congeners, exhibit high BAF and BCF values. For PCBs as a class, a default BAF of 2,000,000 for edible (muscle) tissue has been recommended for risk assessment purposes in certain jurisdictions. ca.gov

While specific, experimentally derived BAF and BCF values for PCB 187 across a wide range of species are not always readily available in single comprehensive sources, data from various field and laboratory studies provide insight into its bioaccumulative potential. The table below presents a compilation of predicted and observed bioaccumulation data for PCB congeners, including those with similar properties to PCB 187, to illustrate the range of values.

Interactive Data Table: Bioaccumulation and Bioconcentration Factors for Selected PCB Congeners

| Species | Congener | Log BAF (L/kg) | Log BCF (L/kg) | Study Type |

| Carp (B13450389) | PCBs (mixture) | 6.09 - 9.28 | - | Field Study ut.ee |

| Rainbow Trout | PCBs (mixture) | - | 5.21 | Laboratory ca.gov |

| Various Fish | PCBs (mixture) | - | 4.5 - 8.0 (predicted) | Model sfu.ca |

| Zooplankton | PCBs (mixture) | 1-3 orders of magnitude higher than predicted | - | Field Study nih.gov |

| Atlantic Croaker | PCBs (mixture) | Strong linear correlation with water concentration | - | Field Study uh.edu |

| Hardhead Catfish | PCBs (mixture) | No correlation with water concentration | - | Field Study uh.edu |

Note: This table is illustrative. BAF and BCF values are highly dependent on the specific conditions of the study, including the species, tissue type, and environmental concentrations.

Biomagnification within Aquatic and Terrestrial Food Webs

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food web. PCB 187, due to its persistence and lipophilicity, is subject to biomagnification. This process is a significant concern as it can lead to high concentrations of the contaminant in top predators, even when levels in the lower trophic levels are relatively low.

The trophic magnification factor (TMF) is a metric used to quantify the degree of biomagnification within a food web. A TMF value greater than 1 indicates that the chemical is biomagnifying. Studies of various aquatic and terrestrial food webs have consistently demonstrated that PCBs, including highly chlorinated congeners like PCB 187, have TMFs significantly greater than 1. mdpi.comnih.gov

For example, research in a southern alpine lake's fish community showed clear biomagnification of PCBs. mdpi.com Similarly, studies in marine food webs have identified the biomagnification of several PCB congeners, including PCB 180, a heptachlorobiphenyl with a similar structure to PCB 187. The trophic transfer of these persistent pollutants was noted to be pronounced in resident fish species.

The degree of biomagnification can be influenced by the specific structure of the food web, the metabolic capabilities of the organisms within it, and the physicochemical properties of the PCB congener. usgs.govnih.gov The efficiency of trophic transfer can vary between different predator-prey relationships.

Quantitative Structure-Activity Relationships (QSARs) for Predicting Bioaccumulation and Biomagnification Potential

Quantitative Structure-Activity Relationships (QSARs) are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property, such as its potential for bioaccumulation. researchgate.net Given the time and expense required for experimental determination of BAFs and BCFs for all 209 PCB congeners, QSAR models are valuable tools for predicting these values and assessing bioaccumulation potential. nih.gov

QSAR models for PCB bioaccumulation often use the octanol-water partition coefficient (Kow) as a key descriptor, as it reflects the hydrophobicity of the molecule. sfu.ca Generally, a higher Kow value is associated with a greater potential for bioaccumulation. However, for very hydrophobic compounds, other factors such as molecular size and shape can limit uptake and lead to a "breakdown" in the linear relationship between log Kow and log BAF.

Various QSAR models have been developed to predict BCFs, BAFs, and even biomagnification factors (BMFs) for PCBs. nih.govut.eenih.gov These models can range from simple linear regressions to more complex, multi-parameter equations that incorporate a variety of molecular descriptors. For instance, some models for predicting BAFs in carp for a range of PCBs have shown good predictive ability using descriptors related to electronic properties and molecular geometry. ut.ee The development of robust QSARs is crucial for the regulatory assessment of persistent organic pollutants.

Influence of Congener Structure on Bioaccumulation and Elimination

The specific structure of a PCB congener, including the number and position of chlorine atoms on the biphenyl (B1667301) rings, significantly influences its bioaccumulation and elimination rates.

Number of Chlorine Atoms: In general, as the number of chlorine atoms increases, the hydrophobicity (and thus the Kow) of the PCB congener also increases. This leads to a greater tendency for the compound to partition into fatty tissues and a higher potential for bioaccumulation. Highly chlorinated biphenyls, such as the heptachlorobiphenyls, are therefore among the most bioaccumulative congeners. Conversely, increased chlorination generally leads to slower elimination rates due to increased resistance to metabolic breakdown. researchgate.netnih.gov

Position of Chlorine Atoms: The arrangement of chlorine atoms on the biphenyl rings also plays a critical role. The presence of chlorine atoms at the ortho positions (carbons 2, 2', 6, and 6') can affect the planarity of the molecule. Non-ortho or coplanar PCBs can adopt a more planar configuration, which is associated with a specific type of toxicity. In terms of bioaccumulation, the substitution pattern influences the molecule's susceptibility to metabolism. Congeners with adjacent non-chlorinated carbon atoms at the meta and para positions are more readily metabolized and thus have lower bioaccumulation potential and faster elimination rates compared to congeners without this feature. nih.gov PCB 187 (2,2',3,4,5,5',6-Heptachlorobiphenyl) has chlorine atoms at both ortho positions, as well as at meta and para positions, making it a highly substituted and sterically hindered molecule, contributing to its persistence and high bioaccumulation potential.

Metabolism and Biotransformation of 2,2 ,3,4,5,5 ,6 Heptachlorobiphenyl in Biological Systems

Comparative Metabolism Across Animal Models

The metabolism of PCB 187 exhibits significant variability between different animal models, such as rodents and fish. These differences are largely attributed to species-specific variations in the expression and activity of metabolic enzymes.

In vitro studies using liver microsomes from various species have been instrumental in elucidating the metabolic pathways of PCB 187. For instance, research has shown that rat and guinea pig liver microsomes can metabolize this compound. researchgate.net The rate of metabolism can differ significantly, with studies on other PCB congeners showing that human and rat liver microsomes exhibit different degradation rate constants. bohrium.com The primary metabolites formed are often hydroxylated derivatives (OH-PCBs). For example, in studies with other PCBs, mono-hydroxylated PCBs were the main metabolites for certain congeners, while for others, both mono- and di-hydroxylated PCBs were produced. bohrium.com The specific enzymes involved, particularly from the CYP2B subfamily, have been shown to play a crucial role, with differences observed even between closely related species like rats and humans. nih.gov

Table 1: Comparative in vitro metabolism of various PCB congeners in liver microsomes

| PCB Congener | Animal Model | Key Findings | Reference |

| PCB 183 | Human, Rat | Metabolized by human CYP2B6 but not rat CYP2B1. | nih.gov |

| PCB 77, 110, 136, 174 | Human, Rat | Different degradation rates observed between human and rat liver microsomes. | bohrium.com |

| PCB 51, 102 | Rat, Monkey, Guinea Pig, Rabbit, Hamster, Dog | Formation of chiral hydroxylated metabolites was species-dependent. | nih.gov |

| PCB 95 | Human | Metabolized to six mono- and two dihydroxylated metabolites. | semanticscholar.org |

Following administration, PCB 187 and its metabolites distribute to various tissues, with a tendency to accumulate in lipid-rich tissues due to their lipophilic nature. nih.govnih.gov A study involving rats and guinea pigs dosed with PCB 187 revealed the distribution of its metabolites in serum, liver, and kidney, as well as their excretion in feces. researchgate.net The major metabolite identified in this study was 4-hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl (B30460) (4-OH-PCB 187), which is also a prominent metabolite found in human serum. researchgate.net The excretion of PCB metabolites is generally a slow process, contributing to their persistence in the body. nih.gov Studies on other hexachlorobiphenyls in mice have shown that while the parent compound concentration might be higher in tissues, the amount of bound metabolites can be significantly greater, indicating metabolic activation is a key factor in their biological interaction. nih.gov

Enzymatic Biotransformation Pathways

The biotransformation of PCB 187 is primarily an oxidative process catalyzed by cytochrome P450 monooxygenases. This enzymatic system introduces functional groups, such as hydroxyl groups, onto the biphenyl (B1667301) structure, which is the first and often rate-limiting step in its metabolism.

The cytochrome P450 superfamily of enzymes is central to the metabolism of PCBs. nih.govnih.gov Specifically, the CYP1A and CYP2B subfamilies are known to be involved in the metabolism of different types of PCB congeners. researchgate.net Dioxin-like PCBs, which are generally planar, are primarily metabolized by CYP1A enzymes, while non-dioxin-like, ortho-substituted PCBs are preferentially metabolized by CYP2B enzymes. researchgate.net Given the structure of PCB 187 with chlorine atoms at the 2,2',6 positions, it is classified as a non-dioxin-like PCB, suggesting a significant role for the CYP2B subfamily in its metabolism. Studies on other chiral PCBs have highlighted the importance of CYP2B enzymes, such as human CYP2B6, in their enantioselective metabolism. nih.gov Some PCBs can induce the expression of both CYP1A and CYP2B enzymes, leading to a "mixed-type" induction pattern. epa.gov

The primary metabolic transformation of PCB 187 involves hydroxylation, a reaction where a hydroxyl (-OH) group is added to the biphenyl ring. nih.govnih.gov This process is catalyzed by CYP enzymes and typically occurs at less sterically hindered positions on the aromatic rings. nih.gov The introduction of a hydroxyl group increases the polarity of the molecule, making it more water-soluble and easier to excrete. nih.gov

Dechlorination, the removal of chlorine atoms, is another potential metabolic pathway, although it is generally considered a minor route for highly chlorinated biphenyls. Hydroxylation can sometimes be accompanied by a "NIH shift," where a substituent (like a chlorine atom) migrates to an adjacent position on the ring during the hydroxylation process. nih.gov

Characterization of Hydroxylated (OH-PCBs) and Other Metabolites

The metabolism of PCB 187 results in the formation of various metabolites, with hydroxylated PCBs (OH-PCBs) being the most extensively studied. These metabolites can have their own distinct toxicological profiles.

4-hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl (4-OH-PCB 187) has been identified as a primary metabolite of PCB 187 and is one of the most abundant OH-PCB congeners found in human serum. researchgate.netnih.gov In a study of archived human serum, 4-OH-CB187 was the primary metabolite detected. nih.gov Research in rats and guinea pigs has shown that PCB 187 is metabolized to several hydroxylated derivatives, including 4'-OH-2,2',3,3',5,5',6-heptachlorobiphenyl (a metabolite of a different PCB congener, CB178) as a major product, and two other minor metabolites, 4-OH-CB187 and 4'-OH-2,2',3,5,5',6-hexachlorobiphenyl (a metabolite of CB151). researchgate.net The formation of these metabolites is species-dependent. nih.gov

Table 2: Major identified metabolites of 2,2',3,4,5,5',6-Heptachlorobiphenyl (PCB 187)

| Metabolite | Chemical Name | Biological Matrix | Reference |

| 4-OH-PCB 187 | 4-hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl | Human serum, Rat and Guinea Pig liver, kidney, feces | researchgate.netnih.gov |

| 4'-OH-CB178 | 4'-hydroxy-2,2',3,3',5,5',6-heptachlorobiphenyl | Rat and Guinea Pig liver, kidney, feces | researchgate.net |

| 4'-OH-CB151 | 4'-hydroxy-2,2',3,5,5',6-hexachlorobiphenyl | Rat and Guinea Pig liver, kidney, feces | researchgate.net |

Compound List

Enantioselective Metabolism of Chiral Heptachlorobiphenyl Congeners

Certain PCB congeners, due to restricted rotation around the bond connecting their two phenyl rings, lack planar symmetry and can exist as stable, non-superimposable mirror images called atropisomers or enantiomers. These chiral PCBs are often present in the environment as racemic mixtures (equal amounts of both enantiomers). However, biological processes, particularly metabolism, can proceed at different rates for each enantiomer, leading to an unequal accumulation of these atropisomers in organisms. This phenomenon is known as enantioselective metabolism.

While specific studies on the enantioselectivity of this compound (PCB 187) are not extensively detailed in the provided context, research on the closely related congener, 2,2',3,4,4',5',6-Heptachlorobiphenyl (PCB 183), offers significant insights. A 2022 study investigated the in vitro metabolism of PCB 183 atropisomers using human and rat CYP2B subfamily enzymes. nih.gov

The key findings from this research on PCB 183 highlight the principles of enantioselective metabolism that are applicable to related chiral congeners:

Enzyme Specificity : Human CYP2B6 was found to metabolize both atropisomers of PCB 183. nih.gov In contrast, rat CYP2B1 did not show metabolic activity towards this congener, suggesting that differences in the size of the enzyme's substrate-binding cavity play a crucial role. nih.govkobe-u.ac.jp

Preferential Metabolism : The study demonstrated that human CYP2B6 preferentially metabolizes the (-)-CB183 atropisomer compared to the (+)-CB183 atropisomer. nih.gov

Metabolite Identification : Two primary hydroxylated metabolites were identified: 3'-OH-CB183 and 5-OH-CB183. nih.govkobe-u.ac.jp Docking studies indicated that the 3'-position of the trichlorophenyl ring is situated closely to the heme group of the CYP2B6 enzyme, facilitating hydroxylation. nih.govkobe-u.ac.jp

This enantioselective process can lead to an enrichment of one atropisomer in tissues, which may have implications for toxicity, as individual atropisomers can exhibit different biological activities.

Table 1: Enantioselective Metabolism of the Heptachlorobiphenyl Congener PCB 183

| Attribute | Finding | Source |

| Congener Studied | 2,2',3,4,4',5',6-Heptachlorobiphenyl (PCB 183) | nih.gov |

| Enzyme System | Human CYP2B6 and Rat CYP2B1 | nih.gov |

| Human CYP2B6 Activity | Metabolized both atropisomers, with a preference for (-)-CB183. | nih.gov |

| Rat CYP2B1 Activity | No metabolic activity observed. | nih.govkobe-u.ac.jp |

| Identified Metabolites | 3'-OH-CB183 and 5-OH-CB183 | nih.govkobe-u.ac.jp |

Factors Modulating Metabolic Rates and Metabolite Profiles

The rate and pathway of PCB metabolism are not constant but are influenced by a variety of factors. These include significant differences between species and the induction of metabolic enzymes.

Species Differences

The metabolic capacity for PCBs varies considerably among different species, primarily due to variations in the expression and substrate specificity of CYP450 enzymes. rug.nl

Human vs. Rat : As noted with PCB 183, human CYP2B6 readily metabolizes the congener, while its rat ortholog, CYP2B1, does not. nih.govkobe-u.ac.jp This highlights a critical species difference in the ability to biotransform specific heptachlorobiphenyls.

Guinea Pig vs. Rat and Hamster : Studies on another PCB, 2,4,5,2',3',4'-hexachlorobiphenyl (CB138), demonstrated that liver microsomes from guinea pigs were significantly more active in metabolizing this congener than those from rats or hamsters. nih.gov Guinea pig microsomes produced four distinct metabolites, whereas rat and hamster microsomes showed very little activity. nih.gov

These differences underscore the caution required when extrapolating metabolic data from animal models to humans. rug.nl

Enzyme Induction

Exposure to certain chemicals, including some PCB congeners themselves, can increase the expression of CYP450 enzymes, a process known as enzyme induction. This can, in turn, alter the rate of metabolism for PCBs.

Phenobarbital-type Inducers : Pre-treatment of guinea pigs with phenobarbital, a classic inducer of CYP2B enzymes, led to a 4- to 5-fold increase in the formation of all four CB138 metabolites. nih.gov In rats and hamsters, metabolic activity for CB138 was only detectable after treatment with phenobarbital. nih.gov

PCB-induced Induction : Certain PCBs with multiple ortho-chlorine substitutions are known to be inducers of CYP2B enzymes in rats. nih.gov This means that exposure to one PCB congener could potentially enhance the metabolism of another. For example, the hexachlorobiphenyl congener CB 149 (2,2',3,4',5',6-hexachlorophenyl) was found to be a weak inducer of pentoxyresorufin-O-dealkylase (PROD) and benzyloxyresorufin-O-dealkylase (BROD), activities associated with the CYP2B family. nih.gov

The slow metabolism of PCBs means they tend to accumulate in body tissues, particularly lipid-rich ones like the liver and adipose tissue. t3db.ca The major metabolites are hydroxylated products which are typically excreted in the bile and feces. t3db.ca

Table 2: Factors Influencing PCB Metabolism

| Factor | Example | Effect on Metabolism | Source |

| Species | Human vs. Rat (on PCB 183) | Human CYP2B6 metabolizes PCB 183; Rat CYP2B1 does not. | nih.govkobe-u.ac.jp |

| Guinea Pig vs. Rat/Hamster (on CB138) | Guinea pig liver microsomes show much higher metabolic activity than rat or hamster. | nih.gov | |

| Enzyme Induction | Phenobarbital (on CB138 in guinea pigs) | Increased metabolite formation by 4-5 fold. | nih.gov |

| PCB 149 (in rats) | Weak inducer of CYP2B-associated activities (PROD/BROD). | nih.gov |

Advanced Analytical Methodologies for Congener Specific Quantification of 2,2 ,3,4,5,5 ,6 Heptachlorobiphenyl

Sample Preparation and Extraction Techniques for Diverse Environmental and Biotic Matrices

The initial and one of the most critical steps in the analysis of 2,2',3,4,5,5',6-heptachlorobiphenyl is the extraction of the analyte from the sample matrix. The choice of extraction technique depends heavily on the nature of the matrix, whether it is environmental (e.g., soil, sediment, water) or biotic (e.g., tissues, blood, milk).

For solid and semi-solid matrices like soil, sediment, and tissues, several established methods are employed to efficiently extract PCBs. cdc.govSoxhlet extraction , a classic and robust technique, is frequently used. cdc.gov It involves continuous extraction with an organic solvent, such as a hexane (B92381)/acetone mixture, over an extended period. nih.gov More modern techniques like Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), offer significant advantages in terms of speed, automation, and reduced solvent consumption. nih.govepa.gov PLE utilizes elevated temperatures and pressures to enhance extraction efficiency. nih.gov For aqueous samples, solid-phase extraction (SPE) is a common and effective method for concentrating PCBs from a large volume of water onto a solid sorbent, from which they are then eluted with a small volume of organic solvent. cdc.govepa.gov

Biotic matrices, particularly those with high lipid content such as adipose tissue and milk, present additional challenges due to the co-extraction of large amounts of fats. cdc.gov These lipids can interfere with subsequent chromatographic analysis and must be removed. Gel permeation chromatography (GPC) is a widely used cleanup technique to separate the large lipid molecules from the smaller PCB molecules. nih.gov Another common approach involves chemical degradation of the lipids using concentrated sulfuric acid. nih.gov For blood and serum samples, which have a lower fat content, solvent extraction with hexane or mixed solvents is typically sufficient. cdc.gov

A crucial aspect of sample preparation is the removal of interfering compounds. Adsorption chromatography using materials like silica (B1680970) gel or Florisil is often employed for cleanup. nih.gov This step helps to separate PCBs from other co-extracted organic compounds, ensuring a cleaner extract for instrumental analysis. nih.gov The table below summarizes common extraction and cleanup techniques for different matrices.

| Matrix Type | Extraction Technique(s) | Common Cleanup Technique(s) |

| Soil/Sediment | Soxhlet Extraction, Pressurized Liquid Extraction (PLE) | Adsorption Chromatography (Silica Gel, Florisil), Sulfur Removal (for sediments) nih.gov |

| Water | Solid-Phase Extraction (SPE) | Adsorption Chromatography (Silica Gel, Florisil) cdc.gov |

| Biotic Tissues (e.g., fish, adipose) | Soxhlet Extraction, Pressurized Liquid Extraction (PLE) | Gel Permeation Chromatography (GPC), Acid Treatment nih.gov |

| Blood/Serum | Solvent Extraction (e.g., with hexane) | Adsorption Chromatography (Silica Gel, Florisil) cdc.gov |

High-Resolution Chromatographic Separation

Following extraction and cleanup, the complex mixture of PCB congeners and other remaining compounds must be separated to allow for the specific quantification of this compound. High-resolution chromatography is the cornerstone of this separation process.

Gas chromatography (GC) is the most widely used technique for the separation of PCBs. cdc.govHigh-resolution gas chromatography (HRGC) , which utilizes long, narrow-bore capillary columns, is indispensable for resolving the numerous PCB congeners present in environmental and biological samples. cdc.gov The separation is based on the differential partitioning of the analytes between a gaseous mobile phase (typically helium or hydrogen) and a stationary phase coated on the inner wall of the capillary column.

The choice of the stationary phase is critical for achieving the desired separation. Non-polar stationary phases, such as those based on 5% phenyl-methylpolysiloxane (e.g., DB-5, SE-54), are commonly used for PCB analysis and can separate a significant number of congeners. researchgate.netresearchgate.net However, co-elution, where two or more congeners exit the column at the same time, can still be a problem. researchgate.net To address this, multiple columns with different stationary phase polarities are often used in parallel to confirm the identity and purity of the chromatographic peaks. epa.gov

For exceptionally complex samples where one-dimensional GC cannot provide adequate resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers a powerful solution. labrulez.comchemistry-matters.com In GCxGC, the effluent from a primary, long GC column is subjected to a second, much faster separation on a shorter column with a different stationary phase. chemistry-matters.com This is achieved using a modulator that traps, focuses, and re-injects small fractions of the effluent from the first column onto the second column. chemistry-matters.com

The result is a highly structured two-dimensional chromatogram, or contour plot, where compounds are separated based on their properties on both columns. labrulez.com This significantly increases the peak capacity and resolving power of the system, allowing for the separation of congeners that co-elute in a one-dimensional system. labrulez.comchemistry-matters.com GCxGC is particularly beneficial for fingerprinting complex PCB mixtures and identifying trace-level congeners in challenging matrices. chemistry-matters.com The enhanced separation provided by GCxGC can also simplify sample preparation requirements. epa.gov

Mass Spectrometry Detection and Quantification

Following chromatographic separation, a sensitive and selective detector is required for the identification and quantification of this compound. Mass spectrometry (MS) is the premier detection technique for this purpose due to its ability to provide both qualitative (structural) and quantitative information.

High-resolution mass spectrometry (HRMS) is a powerful tool that can measure the mass-to-charge ratio (m/z) of ions with very high accuracy. sannova.net This capability allows for the differentiation of ions with the same nominal mass but different elemental compositions. sannova.net For PCB analysis, HRMS is crucial for distinguishing PCB congeners from other co-eluting compounds that may have the same nominal mass but a different exact mass. nih.gov

EPA Method 1668, for example, specifies the use of HRGC coupled with HRMS for the determination of individual PCB congeners in various matrices. cdc.gov This method can achieve very low detection limits, often in the picogram per liter (pg/L) range for water samples and nanogram per kilogram (ng/kg) range for solid and tissue samples. cdc.gov The high resolving power of HRMS significantly reduces the potential for interferences, leading to more accurate and reliable quantification. sannova.netnih.gov

Isotope dilution mass spectrometry (IDMS) is considered a definitive method for achieving the highest accuracy and precision in quantitative analysis. nih.gov The principle of IDMS involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte before sample preparation and analysis. mdpi.com For the analysis of this compound, a ¹³C-labeled version of the congener would be used as the internal standard.

Because the labeled standard is chemically identical to the native analyte, it behaves in the same way during extraction, cleanup, and chromatographic analysis. nih.gov Any losses of the analyte during sample processing will be mirrored by losses of the labeled standard. By measuring the ratio of the native analyte to the labeled standard in the final extract using mass spectrometry, the initial concentration of the analyte in the sample can be accurately determined, correcting for any procedural losses. mdpi.com This makes IDMS a highly robust and reliable quantification technique, particularly for complex matrices where complete recovery of the analyte is difficult to achieve. nih.gov

Triple Quadrupole Mass Spectrometry (MS/MS)

The quantification of specific polychlorinated biphenyl (B1667301) (PCB) congeners, such as this compound (PCB 187), in complex environmental and biological matrices requires highly selective and sensitive analytical techniques. Gas chromatography coupled with triple quadrupole mass spectrometry (GC-MS/MS) has emerged as a powerful tool for this purpose, offering significant advantages over traditional single quadrupole or high-resolution mass spectrometry (HRMS) in certain applications. scispec.co.th

The core of the triple quadrupole technique lies in its use of Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole (Q1) is set to isolate a specific precursor ion, which is the molecular ion of the target analyte (e.g., the molecular ion of heptachlorobiphenyl). This isolated ion then enters the second quadrupole (Q2), which functions as a collision cell. Here, the ion is fragmented by collision with an inert gas, such as argon. The third quadrupole (Q3) is then set to monitor for a specific, characteristic product ion resulting from this fragmentation. This process of selecting a specific precursor and a specific product ion for detection creates a highly selective transition that significantly reduces background noise and matrix interferences, leading to enhanced sensitivity and specificity. scispec.co.thresearchgate.net

For the analysis of heptachlorobiphenyls, two or more SRM transitions are typically monitored for each congener to ensure confident identification and quantification, adhering to stringent regulatory guidelines like the EU Commission Directive 96/23/EC. scispec.co.th The selection of precursor ions for heptachlorobiphenyls involves considering the isotopic cluster of the molecular ion, which is determined by the seven chlorine atoms. The most abundant ion in this cluster is typically chosen as the primary precursor. The subsequent fragmentation in the collision cell results in product ions, often from the loss of one or more chlorine atoms. The high speed of modern triple quadrupole analyzers allows for the monitoring of multiple SRM transitions across a single chromatographic peak, providing sufficient data points for accurate peak integration. scispec.co.th

The instrumental parameters for GC-MS/MS analysis are optimized to achieve the best separation and detection of the target congeners. This includes the choice of the capillary column, oven temperature program, and mass spectrometer settings.

Table 1: Example of GC-MS/MS Instrumental Conditions for PCB Analysis

| Parameter | Setting |

| Gas Chromatograph (GC) | |

| Injector Type | Split/Splitless or PTV |

| Column | 5% Phenyl film (e.g., TR-Dioxin 5MS), 30 m x 0.25 mm ID x 0.10 µm film thickness scispec.co.th |

| Oven Program | Example: 55°C (3 min) to 180°C (25.4°C/min), then to 280°C (5.3°C/min), then to 300°C (10°C/min) researchgate.net |

| Mass Spectrometer (MS/MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (Q1) | Specific m/z for Heptachlorobiphenyl molecular ion cluster |

| Collision Gas | Argon |

| Product Ion (Q3) | Specific m/z for characteristic fragment ions |

Quantitative Analysis and Quality Assurance/Quality Control (QA/QC) Protocols

Accurate quantification of this compound relies on rigorous quantitative methods and comprehensive quality assurance/quality control (QA/QC) protocols. These procedures are essential to ensure the reliability, accuracy, and reproducibility of the analytical data.

Quantitative analysis is typically performed using an internal standard method, specifically isotope dilution mass spectrometry (IDMS). This approach is considered the gold standard for quantitative analysis of persistent organic pollutants. It involves adding a known amount of a stable, isotopically labeled analog of the target analyte to the sample before extraction and cleanup. For heptachlorobiphenyls, a 13C-labeled congener (e.g., 13C12-PCB 187) is the ideal internal standard. Because the labeled standard has virtually identical chemical and physical properties to the native compound, it co-elutes and experiences the same behavior during sample preparation and analysis, correcting for any analyte loss during these steps. scispec.co.th Quantification is achieved by measuring the response ratio of the native congener to its labeled internal standard and comparing this to a calibration curve generated from standards with known concentrations.

QA/QC protocols are implemented throughout the entire analytical process, from sample collection to final data reporting. These protocols are designed to monitor and control potential sources of error. Key QA/QC measures include the analysis of method blanks, laboratory control samples (spikes), and certified reference materials (CRMs). Method blanks are analyzed to check for contamination in the laboratory environment, while laboratory control samples are used to assess the accuracy and precision of the method. levisonenterprises.com Regular instrument calibration, performance checks, and adherence to established methods, such as U.S. EPA Method 1668A for PCB analysis, are critical components of a robust QA/QC program. scispec.co.th

Table 2: Key Quality Assurance/Quality Control (QA/QC) Protocols in PCB Analysis

| QA/QC Protocol | Purpose |

| Method Blank Analysis | To monitor for laboratory contamination during sample preparation and analysis. |

| Isotope Dilution | Use of 13C-labeled internal standards to correct for analyte recovery and matrix effects, ensuring high accuracy. scispec.co.th |

| Calibration Curve | To establish the relationship between instrument response and analyte concentration for accurate quantification. researchgate.net |

| Laboratory Control Sample (LCS) | A clean matrix spiked with known amounts of analytes to assess method accuracy and precision. |

| Certified Reference Material (CRM) | Analysis of a material with a certified concentration of the analyte to validate the overall accuracy of the analytical method. |

| Duplicate Sample Analysis | To assess the precision and homogeneity of the sample matrix. |

| SRM Ratio Confirmation | To confirm the identity of the analyte by ensuring the ratio of two SRM transitions is within a specified tolerance of the standard. scispec.co.th |

Challenges in Congener-Specific Isomer Resolution and Identification

Despite the advancements in analytical instrumentation, the congener-specific resolution and identification of heptachlorobiphenyls present significant challenges. The primary difficulty stems from the sheer number of possible PCB congeners (209 in total) and the existence of numerous isomers within the same homolog group. researchgate.net Heptachlorobiphenyls themselves have 24 different isomers, many of which possess very similar physicochemical properties.

This similarity makes their chromatographic separation extremely difficult. Even with high-resolution capillary gas chromatography columns, co-elution of certain congeners is a common problem. For example, studies using 50-meter narrow-bore fused silica capillary columns coated with SE-54 have shown that while most PCB congeners can be separated, several pairs of compounds remain unresolved. researchgate.net Co-eluting congeners can lead to misidentification and inaccurate quantification if the mass spectrometer cannot differentiate between them. While MS/MS can improve specificity, if co-eluting isomers share common fragmentation pathways, differentiation remains a challenge.

Another challenge is the potential for altered metabolism and partitioning of individual congeners within biological systems. nih.gov The rate of metabolism can vary significantly between different congeners based on their specific chlorine substitution patterns, which influences their distribution in tissues like adipose, liver, and brain. nih.govkobe-u.ac.jp This biological processing can alter the congener profile in a sample compared to the original source, complicating source apportionment and risk assessment.

Ecological Implications and Environmental Management Frameworks for 2,2 ,3,4,5,5 ,6 Heptachlorobiphenyl

Conceptual Frameworks for Ecological Risk Assessment of Persistent Organic Pollutants (POPs)

The ecological risk assessment of persistent organic pollutants (POPs) like PCB 187 is a structured process designed to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to these chemicals. The framework for such an assessment is generally multi-tiered, beginning with problem formulation, followed by exposure and effects assessments, and culminating in risk characterization.

Problem Formulation: This initial stage defines the scope and objectives of the risk assessment. For PCB 187, this would involve identifying the ecosystems at risk, the specific populations or communities of concern (e.g., aquatic organisms, birds, mammals), and the ecological endpoints that could be affected. Given the lipophilic nature of PCB 187, its potential to biomagnify in food webs is a critical consideration.

Exposure Assessment: This phase quantifies the pathways and magnitudes of exposure of ecological receptors to PCB 187. It involves measuring or modeling the concentration of the congener in various environmental media such as water, sediment, soil, and air, as well as in the tissues of organisms. The persistence of heptachlorobiphenyls means they can remain in the environment for extended periods, leading to long-term exposure scenarios.

Effects Assessment (Hazard Identification): This component evaluates the intrinsic toxicity of PCB 187 to the identified ecological receptors. It involves reviewing toxicological data from laboratory and field studies to determine the concentrations at which adverse effects are likely to occur. These effects can range from mortality and reproductive impairment to more subtle impacts on growth, development, and behavior.

Risk Characterization: The final step integrates the exposure and effects assessments to estimate the probability and magnitude of adverse ecological effects. This is often expressed as a risk quotient, which compares the estimated environmental concentration to a toxicological benchmark. For PCB 187, the risk characterization would consider its contribution to the total PCB body burden in organisms and the potential for additive or synergistic effects with other PCB congeners and POPs.

Congener-Specific Considerations in Ecological Risk Assessment Models

Historically, ecological risk assessments for PCBs often relied on data from commercial mixtures, such as Aroclors. However, it is now widely recognized that the environmental fate, transport, and toxicity of PCBs are highly dependent on the specific congener. clu-in.orgnih.gov Therefore, modern ecological risk assessment models increasingly emphasize a congener-specific approach. clu-in.org

For 2,2',3,4,5,5',6-Heptachlorobiphenyl (PCB 187), several congener-specific factors are critical in risk assessment models:

Persistence and Bioaccumulation: As a highly chlorinated biphenyl (B1667301), PCB 187 is more resistant to metabolic degradation and has a higher potential for bioaccumulation in fatty tissues of organisms. clu-in.org Its high octanol-water partition coefficient (Kow) is a key parameter in models predicting its partitioning into biota from water and sediment.

Toxicity Profile: While not classified as a "dioxin-like" PCB, which are the most toxic congeners, PCB 187 and other non-dioxin-like PCBs can still elicit a range of adverse health effects. researchgate.net These may include neurotoxicity, endocrine disruption, and reproductive effects. ewg.org Risk assessment models need to incorporate specific toxicity reference values for PCB 187 where available.

Environmental Transformation: Although persistent, PCB 187 can undergo slow transformation in the environment through processes like microbial dechlorination. Understanding these transformation pathways is crucial for accurately modeling its long-term fate and the potential formation of less chlorinated, and potentially more or less toxic, congeners.

The table below illustrates how congener-specific properties of PCB 187 compare to other PCBs, highlighting the importance of a detailed approach in risk assessment.

| Property | PCB 187 (Heptachlorobiphenyl) | Lower Chlorinated PCBs (e.g., Dichlorobiphenyls) | Higher Chlorinated PCBs (e.g., Decachlorobiphenyl) |

| Persistence | High | Moderate | Very High |

| Bioaccumulation Potential | High | Moderate | Very High |

| Volatility | Low | High | Very Low |

| Water Solubility | Very Low | Low | Extremely Low |

| Metabolic Rate | Very Slow | Faster | Extremely Slow |

Environmental Monitoring and Surveillance Strategies for PCB 187

Effective environmental management of PCB 187 relies on robust monitoring and surveillance programs to determine its presence, concentration, and trends in the environment. These strategies are essential for assessing the effectiveness of regulatory actions and identifying areas of ongoing concern.

Sample Matrices: Monitoring for PCB 187 typically involves the collection and analysis of various environmental media and biological tissues. Common matrices include:

Sediments: Due to their hydrophobic nature, PCBs tend to accumulate in the sediments of rivers, lakes, and coastal areas. Sediment cores can provide a historical record of PCB contamination.

Water: While concentrations in the water column are generally low due to low water solubility, monitoring of both dissolved and particulate-bound PCBs is important for understanding transport.

Air: Atmospheric transport is a significant pathway for the global distribution of PCBs. Air monitoring, including both vapor and particulate phases, helps to track long-range transport and deposition.

Biota: Analyzing tissues of organisms at different trophic levels (e.g., fish, birds, marine mammals) is crucial for assessing bioaccumulation and biomagnification. nih.gov

Analytical Techniques: The analysis of PCB 187 requires sophisticated analytical methods capable of separating and quantifying individual congeners in complex environmental mixtures. High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) is the gold standard for congener-specific PCB analysis.

Surveillance Design: Monitoring programs can be designed to meet various objectives:

Trend Monitoring: Long-term monitoring at fixed sites to assess changes in PCB 187 concentrations over time.

Hotspot Identification: Targeted sampling in areas with known or suspected sources of PCB contamination.

Compliance Monitoring: Monitoring of industrial effluents or other discharges to ensure compliance with regulatory limits.

The following table provides an example of monitoring data for PCB 187 from a hypothetical study, illustrating the types of information gathered in surveillance programs.

| Sample Type | Location | Concentration (ng/g lipid weight) |

| Fish (Liver) | Industrial Harbor | 15.2 |

| Fish (Liver) | Remote Lake | 1.8 |

| Seal (Blubber) | Arctic Region | 25.6 |

| Sediment | River Downstream of Industrial Site | 45.3 |

| Sediment | Upstream Reference Site | 2.1 |

Research Gaps and Future Directions in Ecological Studies of Heptachlorobiphenyls

Despite decades of research on PCBs, there remain significant knowledge gaps concerning the ecological implications of specific congeners like this compound. Addressing these gaps is crucial for refining risk assessments and developing more effective management strategies.

Key Research Gaps:

Congener-Specific Toxicity Data: There is a lack of comprehensive toxicological data for many individual PCB congeners, including PCB 187, particularly for non-mammalian species. More research is needed to determine the specific adverse outcome pathways and long-term ecological effects of exposure to this heptachlorobiphenyl.

Mixture Effects: Organisms in the environment are exposed to complex mixtures of PCBs and other contaminants. Understanding the interactive effects (additive, synergistic, or antagonistic) of PCB 187 with other congeners and pollutants is a major challenge.

Environmental Fate in a Changing Climate: Climate change may alter the environmental fate and transport of PCBs. For example, increased temperatures could enhance volatilization from soil and water, while changes in precipitation patterns could affect their transport in river systems. Research is needed to predict how these changes will impact the ecological risks of heptachlorobiphenyls.

Effectiveness of Remediation Technologies: While various remediation technologies exist for PCB-contaminated sites, their effectiveness for highly chlorinated congeners like PCB 187 needs further investigation. There is a need for cost-effective and environmentally sound methods to remove or degrade these persistent compounds from sediments and soils.

Sub-lethal and Transgenerational Effects: More research is needed to understand the subtle, sub-lethal effects of PCB 187 on wildlife, such as impacts on behavior, immune function, and endocrine systems. Additionally, the potential for transgenerational epigenetic effects, where the impacts of exposure are passed down to subsequent generations, is an emerging area of concern that requires further study.

Future Directions:

Future research should focus on a more integrated and holistic approach to understanding the ecological risks of heptachlorobiphenyls. This includes:

Utilizing advanced analytical techniques and "omics" technologies (genomics, proteomics, metabolomics) to elucidate the molecular mechanisms of toxicity.

Developing and validating more sophisticated predictive models for the environmental fate and bioaccumulation of specific congeners.

Conducting long-term, multi-generational studies to assess the full spectrum of ecological impacts.

Fostering international collaboration to monitor the global transport of these pollutants and to share best practices for their management and remediation.

By addressing these research gaps, the scientific community can provide the necessary knowledge to support evidence-based policies and actions to protect the global environment from the persistent threat of this compound and other related compounds.

Q & A

Q. How is 2,2',3,4,5,5',6-Heptachlorobiphenyl (PCB 185) identified analytically, and what are its key physicochemical properties?

PCB 185 is identified by its CAS RN 52712-05-7 and molecular formula C12H3Cl7, with a molecular weight of 395.31 g/mol . Key properties include a melting point of 147°C and an aqueous solubility of 1.58 × 10<sup>−8</sup> mol/L (6.25 × 10<sup>−6</sup> g/L), determined via shake-flask methods . Gas chromatography (GC) coupled with high-resolution mass spectrometry (HRMS) is recommended for identification, with detection limits of 401 pg/L in aqueous samples per EPA Method 1668a .

Q. What standardized methods are used for quantifying PCB 185 in environmental matrices?

EPA Method 8082A specifies GC with electron capture detection (ECD) for PCB quantification, achieving a typical detection limit of 0.8 µg/kg in solid matrices . For trace analysis, isotopic dilution using <sup>13</sup>C-labeled internal standards (e.g., this compound-<sup>13</sup>C12) improves accuracy in complex matrices like biological tissues .

Q. How is PCB 185 metabolized in mammalian systems, and what are the primary metabolites?

In vivo studies in rats, mice, and guinea pigs show PCB 185 undergoes hepatic cytochrome P450 (CYP)-mediated oxidation, producing hydroxylated (OH-PCB) and methylsulfonyl metabolites . Guinea pig microsomes exhibit higher metabolic activity than rodents, forming 4-OH-PCB 187 as a major metabolite . Methodologically, incubations with liver microsomes and NADPH cofactors are used to simulate metabolic pathways .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in PCB 185 environmental persistence versus human bioaccumulation data?